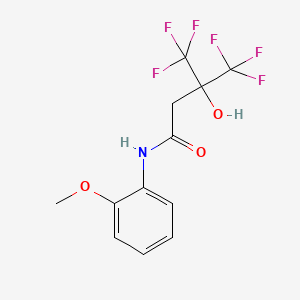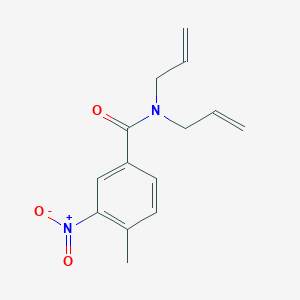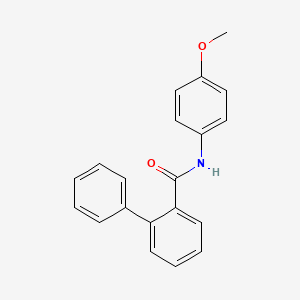
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide, also known as TFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB is a derivative of a class of compounds known as amides, which are commonly used in medicinal chemistry and drug discovery.
作用機序
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to detect ROS in cells due to its unique mechanism of action. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide contains a trifluoromethyl group that is highly electron-withdrawing, which allows it to react with ROS and form a fluorescent product. The fluorescence of the product is directly proportional to the amount of ROS present in the cell, allowing for quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been shown to have minimal biochemical and physiological effects on cells, making it an ideal tool for studying ROS in living cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is not toxic to cells at the concentrations used in experiments and does not interfere with normal cellular processes.
実験室実験の利点と制限
One of the primary advantages of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is its ability to selectively detect ROS in cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is also highly sensitive and can detect ROS at low concentrations. Additionally, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is easy to use and does not require any specialized equipment. However, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has limitations in that it is only able to detect one type of ROS (hydrogen peroxide) and is not able to detect other types of ROS such as superoxide and peroxynitrite.
将来の方向性
For research involving 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide include drug discovery, the development of new probes, and the study of the interplay between different types of ROS in cells.
合成法
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2-methoxybenzaldehyde with 4,4,4-trifluoro-3-hydroxybutanone to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. Finally, the amine is reacted with trifluoromethyl iodide to form 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been used in various scientific research applications due to its unique properties. One of the primary applications of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to selectively detect ROS in cells and has been used to study the role of ROS in disease progression.
特性
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO3/c1-22-8-5-3-2-4-7(8)19-9(20)6-10(21,11(13,14)15)12(16,17)18/h2-5,21H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZJWUMNEWOPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)